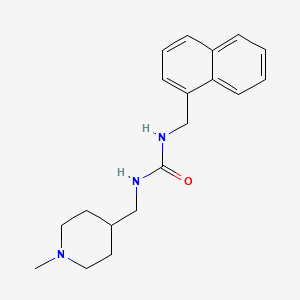
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, also known as MPN, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This molecule has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Conformational Adjustments and Self-Assembly
Conformational adjustments in urea and thiourea derivatives have been studied, revealing the potential of such compounds in the development of self-assembling materials. Urea derivatives, including those related to "1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea," demonstrate unique assembly behaviors and interactions with anions, which are crucial for designing molecular structures with specific properties (Phukan & Baruah, 2016).
Fluorescent Chemosensors
The urea derivative framework has been utilized to develop fluorescent chemosensors, highlighting its significance in detecting ions such as fluoride. This application is particularly relevant in environmental monitoring and biological studies, where the selective detection of specific ions is crucial (Cho et al., 2003).
Molecular Complexation and Unfolding
Studies on heterocyclic ureas, including those structurally similar to "1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea," show their ability to complex with various molecules and ions. This ability is significant for understanding molecular interactions and designing molecules with specific binding properties, which has implications for drug design and materials science (Corbin et al., 2001).
Drug Research and Therapeutics
Naphthalene derivatives, including those with urea linkages, have been explored for their potential in drug research, particularly as inhibitors and sensors. Their structural flexibility and ability to interact with biological targets underscore their utility in developing new therapeutics (Berardi et al., 2005).
Live Cell Imaging
The application of urea-linked fluorescent sensors in live cell imaging represents a significant advancement in biological research, allowing for the real-time observation of cellular processes. This application highlights the compound's potential in enhancing our understanding of cellular dynamics and the development of diagnostic tools (Tayade et al., 2014).
properties
IUPAC Name |
1-[(1-methylpiperidin-4-yl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-22-11-9-15(10-12-22)13-20-19(23)21-14-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,15H,9-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZHLCOZABMDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)
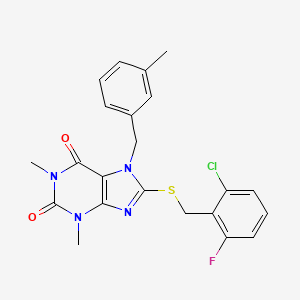
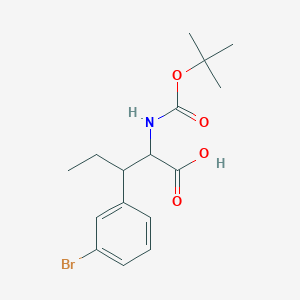

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)
![(Z)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2429889.png)
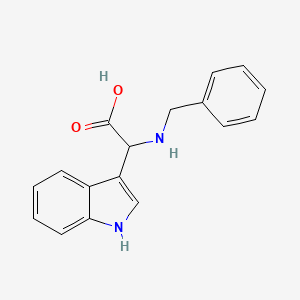
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)
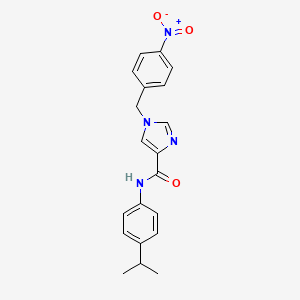
![4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2429898.png)
![3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2429899.png)
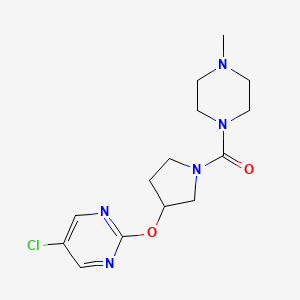
![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)